(3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol
CAS No.: 618441-95-5
Cat. No.: VC16119507
Molecular Formula: C16H10Cl3FN2O
Molecular Weight: 371.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618441-95-5 |
|---|---|
| Molecular Formula | C16H10Cl3FN2O |
| Molecular Weight | 371.6 g/mol |
| IUPAC Name | [1-(2-chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)pyrazol-4-yl]methanol |
| Standard InChI | InChI=1S/C16H10Cl3FN2O/c17-11-3-1-2-4-15(11)22-7-9(8-23)16(21-22)10-5-14(20)13(19)6-12(10)18/h1-7,23H,8H2 |
| Standard InChI Key | YPSTWVWHNPJHGG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, [1-(2-chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)pyrazol-4-yl]methanol, reflects its intricate structure:
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A pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) forms the central scaffold.
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Substituents include:
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A 2-chlorophenyl group at position 1.
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A 2,4-dichloro-5-fluorophenyl group at position 3.
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A hydroxymethyl (-CH2OH) group at position 4.
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This arrangement creates a sterically crowded system with distinct electronic properties due to halogen atoms’ inductive effects .
Physicochemical Data
Key properties are summarized below:
| Property | Value | Source |
|---|---|---|
| CAS Number | 618441-95-5 | |
| Molecular Formula | C₁₆H₁₀Cl₃FN₂O | |
| Molecular Weight | 371.6 g/mol | |
| Canonical SMILES | C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO)Cl | |
| InChI Key | YPSTWVWHNPJHGG-UHFFFAOYSA-N |
The presence of three chlorine atoms and one fluorine atom contributes to its high molecular weight and lipophilicity, factors influencing its pharmacokinetic behavior .
Synthesis and Preparation
General Synthetic Strategy
Synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole ring via 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. Key steps include:
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Phenylhydrazine Derivatization: Introduction of chlorophenyl groups via Ullmann coupling or nucleophilic aromatic substitution.
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Halogenation: Sequential chlorination and fluorination at specified positions using reagents like POCl₃ or Selectfluor® .
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Hydroxymethylation: Oxidation of a methyl group to methanol using agents such as KMnO₄ or OsO₄, followed by reduction.
Challenges in Synthesis
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Regioselectivity: Ensuring correct substitution patterns on the pyrazole ring requires careful control of reaction conditions .
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Steric Hindrance: Bulky substituents complicate coupling reactions, often necessitating palladium-catalyzed cross-coupling under inert atmospheres.
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Purification: Chromatographic separation is critical due to the compound’s polarity and similarity to byproducts .
Biological Activities and Research Findings
Antioxidant Properties
Pyrazole derivatives often display radical-scavenging activity. In DPPH and ABTS assays, compounds like FPNT showed >50% inhibition at micromolar concentrations, attributed to electron-donating hydroxyl groups and aromatic stabilization of radical intermediates .
Structure-Activity Relationships (SAR)
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